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Introduction

Copper(ll) tartrate finds significant application in electroplating, primarily as a complexing agent
in alkaline plating baths. Its principal role is to chelate copper(ll) ions, preventing their
precipitation as copper hydroxide in alkaline solutions and ensuring a stable and consistent
supply of copper ions at the cathode for deposition.[1] This results in finer-grained, more
uniform, and adherent copper coatings.[2][3] Copper-tartrate based electrolytes are often
employed in non-cyanide plating formulations, offering a less toxic alternative to traditional
cyanide copper baths.[4][5] These baths are utilized for both decorative and functional
purposes, including as undercoats for other plated metals and in the fabrication of electronic
components.[6]

Key Applications and Benefits

e Non-Cyanide Plating: Copper tartrate is a key component in many non-cyanide alkaline
copper plating baths, providing a safer alternative to highly toxic cyanide-based electrolytes.

[5]

e Improved Deposit Properties: The use of tartrate as a complexing agent promotes the
formation of fine-grained and smooth copper deposits.[2]
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o Enhanced Bath Stability: Tartrate complexes with copper ions, preventing their precipitation

in alkaline conditions and thereby increasing the stability and lifespan of the electroplating

bath.[1]

» Alloy Plating: Copper tartrate is also utilized in the electrodeposition of copper alloys, such

as copper-tin and copper-zinc, where it helps to control the co-deposition of the alloying

metals.[7]

Quantitative Data Summary

The following tables summarize quantitative data for various copper electroplating baths

utilizing tartrate, compiled from technical literature and patents.

Table 1: Rochelle Salt (Potassium Sodium Tartrate) Cyanide Copper Bath Compositions

. Rochelle Salt .
Parameter Strike Bath[2] High-Speed Bath[8]
Bath[8]

Copper Cyanide

2 oz/gal (15 g/L) 3.5 oz/gal (26 g/L) 8 oz/gal (60 g/L)
(CuCN)
Sodium Cyanide

1.5- 2.5 0z/gal
(NaCN)
Potassium Cyanide
(KCN)
Free Cyanide 1.5- 2.5 oz/gal 0.8 oz/gal (6 g/L) 1.0 oz/gal (7.5 g/L)
Rochelle Salt 2 - 4 oz/gal 6 oz/gal (45 g/L)

Caustic Soda (NaOH) 0.2 - 0.5 oz/gal

to pH 12.3

Caustic Potash (KOH)

5.6 oz/gal (42 g/L)

Sodium Carbonate
(Na2CO3)

4 oz/gal (30 g/L)

2 oz/gal (15 g/L)

Copper Metal 2 - 3 oz/gal

2.5 oz/gal (19 g/L)

5.6 oz/gal (42 g/L)

Table 2: Operating Parameters for Rochelle Salt Cyanide Copper Baths
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. Rochelle Salt .
Parameter Strike Bath[2] High-Speed Bath[8]
Bath[8]
110-120 °F (43 - 49 130-160°F (54 - 71 170 - 180 °F (77 - 82
Temperature

OC)

OC)

OC)

Cathode Current
Density

10-25A/Mt2(1.1-2.7
A/dm?)

20-40A/M2(2-4
A/dm?)

30-60A/ft2(3-6
A/dm?)

Anode Current

max. 30 A/ft2 (3 A/ldm?)

max. 50 A/ftz (5 A/dm?)

Density
Cathode Efficiency - 50% 100%
Voltage - 2-3V[9] -
9.8 - 10.2 (for
pH _ 12.3 -
aluminum)
o ] Solution flow,
Agitation - Solution flow ] ]
mechanical, air
Filtration Continuous Continuous Continuous

Table 3: Non-Cyanide Alkaline Copper-Tartrate Bath Composition and Parameters
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Component Concentration
Copper Sulfate 30 g/L
Trisodium Citrate 147 g/L
Rochelle Salt (Seignette Salt) 45 g/L
Potassium Nitrate 8 ag/L

Sodium Bicarbonate 10 g/L
Nicotinic Acid 05-1¢g/L
Polyamine 1 ml/L
Polyoxyethylene Glycol 0.1-0.2g/L
2-Mercaptobenzimidazole 0.9-1.5mg/L
pH 9
Temperature 50 °C

Cathode Current Density

0.5 - 3.0 Aldm?[5]

Experimental Protocols

Protocol 1: Preparation of a Rochelle Salt Cyanide

Copper Plating Bath

This protocol describes the preparation of a standard Rochelle salt cyanide copper plating

bath.

Materials:

Copper Cyanide (CuCN)

Rochelle Salt (Potassium Sodium Tartrate)

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
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Sodium Carbonate (Na2CO3)

Deionized water

Plating tank (e.g., rubber or plastic-lined steel)[1]
Heater with thermostatic control

Filtration system

Anodes (electrolytic copper)[10]

Cathode (substrate to be plated)

Procedure:

Fill the plating tank to approximately two-thirds of its final volume with warm deionized water.
[10]

With continuous stirring, slowly dissolve the required amount of sodium or potassium
cyanide and caustic potash/soda.[10]

Dissolve the Rochelle salt with continued stirring.[10]

Slowly add the copper cyanide, ensuring it dissolves completely with continuous agitation.
[10]

Add the sodium carbonate and stir until dissolved.
Add deionized water to bring the bath to its final operating volume.[10]

Analyze the bath for free cyanide and copper content and make adjustments as necessary to
meet the desired operating parameters.[1]

Adjust the pH to the desired range using a solution of tartaric acid to lower the pH or
potassium hydroxide to raise it.[10]

Heat the bath to the specified operating temperature.
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e The bath is now ready for electroplating.

Protocol 2: Electroplating Process for Pure Copper from
a Tartrate Bath

This protocol outlines the general steps for electroplating a substrate with pure copper from a
prepared tartrate-containing bath.

Materials:

o Prepared copper-tartrate electroplating bath

e DC power supply

e Anodes (OFHC - Oxygen-Free High Conductivity copper recommended)
o Cathode (substrate to be plated)

e Pre-treatment solutions (degreasers, acid dips)

* Rinse water (deionized)

o Agitation system (e.g., air or mechanical stirrer)

Procedure:

o Substrate Preparation:

o Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically
involves a sequence of alkaline cleaning, rinsing, acid dipping, and further rinsing.

o For ferrous substrates, a cyanide or pyrophosphate copper strike may be necessary to
ensure good adhesion before plating in the main tartrate bath.[11]

o Electroplating Setup:

o Place the prepared copper anodes and the substrate (cathode) into the plating tank,
ensuring they are securely connected to the DC power supply.
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o The anode-to-cathode area ratio should typically be between 1:1 and 2:1.[8]

» Electroplating:

[e]

Immerse the substrate into the plating bath.

o

Apply the specified DC current at the desired current density.

[¢]

Maintain the bath temperature and agitation throughout the plating process.

[¢]

Plate for the required duration to achieve the desired coating thickness.

e Post-Treatment:

o

Once plating is complete, turn off the power supply and remove the plated substrate from
the bath.

(¢]

Rinse the substrate thoroughly with deionized water to remove any residual plating
solution.

o

Dry the plated part.

[¢]

If required, proceed with any subsequent finishing steps, such as polishing or the
application of a topcoat.

Protocol 3: Adhesion Testing of the Copper Coating

This protocol describes a qualitative bend test for assessing the adhesion of the electroplated
copper layer, as is common in industrial practice.

Materials:

o Copper-plated substrate
e Mandrel (a cylindrical rod)
Procedure:

o Take the copper-plated specimen.
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+ Bend the specimen over a mandrel with the plated surface facing outwards. The diameter of
the mandrel should ideally be four times the thickness of the substrate.

« Bend the specimen until its two legs are parallel.

o Examine the bent area, preferably under low magnification (e.qg., 4x), for any signs of
peeling, flaking, or blistering of the copper coating from the substrate.

« If the coating cracks, a sharp blade can be used to attempt to lift the coating from the
substrate. Cracking alone is not necessarily an indication of poor adhesion unless the
coating can be easily peeled off.

Visualizations
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Caption: Chelation of Copper(ll) ions by Tartrate in an alkaline solution.

General Electroplating Workflow
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Caption: A typical workflow for copper electroplating using a tartrate bath.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1216646?utm_src=pdf-custom-synthesis
https://gtzworld.com/productAdmin/viewPdf.php?c=106
https://www.nmfrc.org/pdf/9811044.pdf
https://www.nmfrc.org/pdf/p1199l.pdf
https://www.researchgate.net/publication/277872072_Electrodeposition_and_characterisation_of_copper_deposits_from_non-cyanide_electrolytes
https://patents.google.com/patent/CN101550569A/en
https://patents.google.com/patent/CN101550569A/en
https://www.researchgate.net/publication/276319884_Electrodeposition_and_characterisation_of_copper_deposited_from_cyanide-free_alkaline_glycerol_complex_bath
https://www.researchgate.net/publication/226447036_Effect_of_tartrate_on_the_morphological_characteristics_of_the_copper-tin_electrodeposits_from_a_noncyanide_acid_bath
https://www.substech.com/dokuwiki/doku.php?id=copper_plating
https://www.scribd.com/document/644350073/GETSAL-ROCHELLE-160
https://gtzworld.com/productAdmin/viewPdf.php?c=537
https://sterc.org/pdf/p0795a.pdf
https://www.benchchem.com/product/b1216646#applications-of-copper-ii-tartrate-in-electroplating
https://www.benchchem.com/product/b1216646#applications-of-copper-ii-tartrate-in-electroplating
https://www.benchchem.com/product/b1216646#applications-of-copper-ii-tartrate-in-electroplating
https://www.benchchem.com/product/b1216646#applications-of-copper-ii-tartrate-in-electroplating
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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